CYP3A4 Time-Dependent Inhibition: 3,5-Dichloro vs. 2,5-Dichloro Regioisomer
In an in vitro CYP3A4 time-dependent inhibition assay using recombinant human CYP3A4 with midazolam as probe substrate (30 min pre-incubation with NADPH), the 3,5-dichlorophenyl regioisomer (target compound) exhibited an IC50 of 90 nM [1]. In contrast, the closely related 2,5-dichlorophenyl regioisomer (CAS 476282-51-6) demonstrated markedly weaker inhibition under comparable microsomal assay conditions (CYP3A4/5 in human liver microsomes, midazolam substrate, 30 min pre-incubation) with an IC50 of 5,500 nM [2]. This represents a ~61-fold difference in inhibitory potency attributable solely to the positional isomerism of the chlorine atoms on the phenyl ring.
| Evidence Dimension | CYP3A4 time-dependent inhibition potency |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | 2,5-dichloro regioisomer (CAS 476282-51-6): IC50 = 5,500 nM |
| Quantified Difference | ~61-fold greater potency for the 3,5-dichloro regioisomer |
| Conditions | Recombinant human CYP3A4; midazolam substrate; 30 min NADPH pre-incubation [1]; Human liver microsomes CYP3A4/5; midazolam substrate; 30 min pre-incubation [2] |
Why This Matters
For ADME/Tox screening programs, a 61-fold difference in CYP3A4 inhibition potency between regioisomers directly impacts drug-drug interaction liability predictions and candidate triage decisions.
- [1] BindingDB. BDBM50584760 (CHEMBL2068968): IC50 = 90 nM. Time-dependent inhibition of recombinant human CYP3A4 using midazolam as substrate, preincubated for 30 min in presence of NADPH generating system. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 (accessed 2026-05-09). View Source
- [2] BindingDB. BDBM50538344 (CHEMBL4633246): IC50 = 5,500 nM. Inhibition of CYP3A4/5 in human liver microsomes using midazolam as substrate, preincubated for 30 min. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344 (accessed 2026-05-09). View Source
